4-Chloroindoline hydrochloride
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Overview
Description
4-Chloroindoline hydrochloride is a chemical compound with the molecular formula C8H9Cl2N . It is used in industrial and scientific research .
Molecular Structure Analysis
The molecular weight of 4-Chloroindoline hydrochloride is 190.07 Da . The InChI code for this compound is 1S/C8H8ClN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H .Physical And Chemical Properties Analysis
4-Chloroindoline hydrochloride is a solid at room temperature . More specific physical and chemical properties such as boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Plant Growth Regulation : 4-Chloroindole-3-acetic acid (4-Cl-IAA), a derivative of 4-Chloroindoline, acts as a potent auxin in various bioassays. It plays a significant role in plant growth and development, especially in plants from the Vicieae tribe of the Fabaceae family and in Pinus sylvestris. This compound has been a subject of interest in understanding the structural features of auxins required to induce growth in plants (Reinecke, 2004).
Organic Chemistry and Synthesis : Research in organic chemistry has led to the development of methods for synthesizing 4-Chloroindoles from 2,3-dichloroaniline derivatives, highlighting the potential of 4-Chloroindoline hydrochloride in chemical synthesis. This includes the ortho-selective Sonogashira coupling and subsequent cyclization to afford 4-chloroindoles, which are useful in the one-pot synthesis of 2,4-disubstituted indoles (Yamaguchi & Manabe, 2014).
Analytical Chemistry : The quantitative determination of 4-chloroindole-3-acetic acid methyl ester in seeds of various plant species, such as Lathyrus latifolius, Vicia faba, and Pisum sativum, was accomplished using gas chromatography-mass spectrometry. This indicates its significance in analytical chemistry, particularly in the agricultural sector (Engvild, Egsgaard & Larsen, 1980).
Safety And Hazards
4-Chloroindoline hydrochloride is classified as having acute toxicity, being harmful if swallowed, causing skin irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and avoid release to the environment .
properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-indole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQFMNDFRVPRNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679956 |
Source
|
Record name | 4-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroindoline hydrochloride | |
CAS RN |
1251023-48-9 |
Source
|
Record name | 4-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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